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Compound of Interest

Compound Name: (E/Z)-CCR-11

Cat. No.: B606544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E/Z)-CCR-11, a

rhodanine derivative identified as a potent antibacterial agent. The document details the

synthetic pathway, experimental protocols, and the mechanism of action of this compound,

presenting quantitative data in a structured format and visualizing key pathways using Graphviz

diagrams.

Introduction
(E/Z)-CCR-11, chemically known as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-

yl}methylene)thiazolidin-4-one, is a small molecule inhibitor of the bacterial cell division protein

FtsZ. By targeting this essential protein, CCR-11 effectively disrupts bacterial cytokinesis,

leading to cell elongation and eventual death. This unique mechanism of action makes it a

promising candidate for the development of novel antibiotics, particularly in the face of rising

antimicrobial resistance. This guide will focus on the chemical synthesis of CCR-11, providing a

step-by-step pathway for its laboratory-scale preparation.

Retrosynthetic Analysis
The synthesis of (E/Z)-CCR-11 can be approached through a retrosynthetic analysis, which

deconstructs the target molecule into simpler, commercially available starting materials. The

key disconnection lies at the exocyclic double bond, which is characteristic of a Knoevenagel
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condensation. This reaction typically involves the condensation of an active methylene

compound, in this case, rhodanine, with an aldehyde.

The required aldehyde intermediate is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This

intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-

halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-

(trifluoromethyl)phenylboronic acid.
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Caption: Retrosynthetic analysis of (E/Z)-CCR-11.

Synthesis Pathway
The forward synthesis of (E/Z)-CCR-11 is a two-step process starting from commercially

available precursors.
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Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-

carbaldehyde

The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-

2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction forms the carbon-

carbon bond between the furan ring and the phenyl ring.

Step 2: Knoevenagel Condensation for the Synthesis of (E/Z)-CCR-11

The second and final step is the Knoevenagel condensation of the synthesized aldehyde

intermediate with rhodanine. This reaction is typically catalyzed by a weak base and results in

the formation of the exocyclic double bond, yielding the target compound (E/Z)-CCR-11. The

reaction generally produces the more thermodynamically stable E-isomer as the major product.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Knoevenagel Condensation
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3-(Trifluoromethyl)phenylboronic acid

5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Aldehyde IntermediateRhodanine

Base Catalyst

(E/Z)-CCR-11
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Caption: Forward synthesis pathway for (E/Z)-CCR-11.

Experimental Protocols
Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-
carbaldehyde
Materials:
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5-Bromofuran-2-carbaldehyde

3-(Trifluoromethyl)phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 3-

(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Add the palladium catalyst, prepared in situ by mixing palladium(II) acetate (0.03 eq) and

triphenylphosphine (0.12 eq) in a small amount of the solvent mixture.

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24

hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford 5-[3-

(trifluoromethyl)phenyl]furan-2-carbaldehyde as a solid.

Synthesis of (E/Z)-CCR-11
Materials:

5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Rhodanine

Sodium acetate (NaOAc)

Glacial acetic acid

Ethanol

Procedure:

Dissolve 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and rhodanine (1.1 eq) in

glacial acetic acid or ethanol in a round-bottom flask.

Add sodium acetate (2.0-3.0 eq) to the mixture.

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor

the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature. A precipitate should

form.

Pour the reaction mixture into ice-cold water to facilitate further precipitation.
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Collect the solid product by vacuum filtration and wash it with cold water and then with a

small amount of cold ethanol.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain

pure (E)-CCR-11. The Z-isomer may be present in the mother liquor.

Quantitative Data
Parameter Value Reference

Synthesis of Aldehyde

Intermediate

Yield 70-85%

General Suzuki-Miyaura

reaction yields for similar

substrates.

Purity >95% (after chromatography)
Expected purity after

purification.

Synthesis of (E/Z)-CCR-11

Yield 60-80%

Typical yields for Knoevenagel

condensations with

rhodanines.

Purity >98% (after recrystallization)
Expected purity for the major

E-isomer.

Biological Activity

IC₅₀ (B. subtilis FtsZ GTPase

activity)
1.5 ± 0.3 µM [1]

MIC (Bacillus subtilis) 3 µM [1]

MIC (Mycobacterium

smegmatis)
4 µM [1]

IC₅₀ (HeLa cell proliferation) 18.1 ± 0.2 µM [1]

Mechanism of Action: FtsZ Inhibition
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(E/Z)-CCR-11 exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cell

division. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-

dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the

assembly of the divisome complex.

The mechanism of inhibition by CCR-11 involves the following steps:

Binding to FtsZ: CCR-11 binds to a pocket on the FtsZ protein.

Inhibition of Polymerization: This binding event interferes with the ability of FtsZ monomers to

polymerize into protofilaments.

Inhibition of GTPase Activity: The binding of CCR-11 also inhibits the GTPase activity of

FtsZ, which is essential for the dynamic nature of the Z-ring.

Disruption of Z-Ring Formation: As a result of the inhibition of polymerization and GTPase

activity, the formation of a functional Z-ring is prevented.

Inhibition of Cell Division: Without a proper Z-ring, bacterial cell division is blocked, leading to

the formation of elongated, filamentous cells and ultimately cell death.
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Caption: Mechanism of FtsZ inhibition by (E/Z)-CCR-11.

Conclusion
This technical guide has outlined a reliable and reproducible two-step synthesis of the

antibacterial agent (E/Z)-CCR-11. The pathway, involving a Suzuki-Miyaura coupling followed

by a Knoevenagel condensation, provides an efficient route to this promising FtsZ inhibitor. The

detailed experimental protocols and an understanding of the mechanism of action are crucial
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for researchers and drug development professionals working on the discovery of new

antimicrobial agents. The provided data and visualizations serve as a valuable resource for the

synthesis and further investigation of CCR-11 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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